Antibiotic A-33853

Descripción

Propiedades

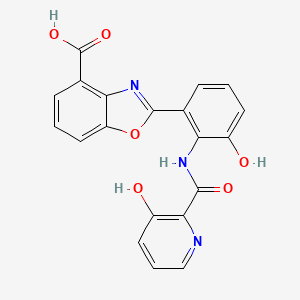

IUPAC Name |

2-[3-hydroxy-2-[(3-hydroxypyridine-2-carbonyl)amino]phenyl]-1,3-benzoxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O6/c24-12-6-1-4-10(15(12)22-18(26)17-13(25)7-3-9-21-17)19-23-16-11(20(27)28)5-2-8-14(16)29-19/h1-9,24-25H,(H,22,26)(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVDLJDWXVPUAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)NC(=O)C2=C(C=CC=N2)O)C3=NC4=C(C=CC=C4O3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50230092 |

Source

|

| Record name | A 33853 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50230092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80148-45-4 |

Source

|

| Record name | A 33853 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080148454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A 33853 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50230092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unearthing A-33853: A Technical Guide to the Discovery and Isolation of a Novel Benzoxazole Antibiotic from Streptomyces sp. NRRL 12068

For Immediate Release

This whitepaper provides an in-depth technical overview of the discovery, isolation, and characterization of the novel antibiotic A-33853 from the actinomycete Streptomyces sp. NRRL 12068. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of new antimicrobial agents from natural sources.

Introduction

The increasing threat of antimicrobial resistance necessitates the discovery of novel antibiotics with unique mechanisms of action. Actinomycetes, particularly the genus Streptomyces, have historically been a prolific source of clinically significant antimicrobial compounds. This guide details the scientific journey of A-33853, a benzoxazole antibiotic with notable in vitro activity against a range of pathogenic microorganisms. The producing organism, Streptomyces sp. NRRL 12068, was identified as the source of this promising bioactive metabolite.

Discovery of Streptomyces sp. NRRL 12068 and A-33853

The discovery of this compound originated from a screening program aimed at identifying novel antimicrobial agents from soil-dwelling microorganisms. The producing strain, designated NRRL 12068, was identified as a species of Streptomyces. Subsequent fermentation of this strain and bioassay-guided fractionation of the culture broth led to the isolation of the active compound, A-33853.

Experimental Protocols

Fermentation of Streptomyces sp. NRRL 12068

The production of this compound is achieved through submerged aerobic fermentation of Streptomyces sp. NRRL 12068.

Inoculum Preparation: A vegetative inoculum is prepared by growing the Streptomyces strain in a suitable seed medium.

Production Fermentation: The production of A-33853 is carried out in a nutrient-rich fermentation medium under controlled conditions. While the exact composition from the original studies is proprietary, a typical medium for Streptomyces fermentation for antibiotic production includes a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and essential minerals. The fermentation is conducted at a controlled temperature and pH with adequate aeration and agitation to ensure optimal growth and metabolite production.

Isolation and Purification of A-33853

The isolation and purification of A-33853 from the fermentation broth is a multi-step process designed to separate the antibiotic from other metabolites and media components.

Extraction: Following fermentation, the whole broth is typically extracted with a water-immiscible organic solvent, such as ethyl acetate, at an acidic pH to favor the partitioning of A-33853 into the organic phase.

Purification: The crude extract is then subjected to a series of chromatographic techniques to achieve purification. This often involves:

-

Silica Gel Chromatography: The crude extract is loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity (e.g., a mixture of chloroform and methanol) to separate compounds based on their polarity.

-

Further Chromatographic Steps: Additional purification steps, such as further column chromatography or preparative thin-layer chromatography (TLC), may be employed to achieve the desired purity.

The entire process from discovery to purification is outlined in the workflow diagram below.

Physicochemical Properties of A-33853

The structure of this compound was determined through X-ray crystallographic analysis of its tetraacetyl derivative. This analysis revealed a unique molecular architecture belonging to the benzoxazole class of compounds.

| Property | Value |

| Molecular Formula | C₂₀H₁₃N₃O₆ |

| Appearance | (Data not available) |

| Melting Point | (Data not available) |

| Solubility | (Data not available) |

| UV Absorption (in Methanol) | (Data not available) |

Biological Activity of A-33853

This compound has demonstrated in vitro activity against a variety of microorganisms. The minimum inhibitory concentrations (MICs) against selected pathogens are summarized below.

| Test Organism | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 2 | [1] |

| Mycoplasma gallisepticum | ≤1.56 | [1] |

| Trichomonas vaginalis | <0.975 | [1] |

The logical relationship for the antimicrobial action of A-33853 is depicted in the following diagram.

References

Unraveling the A-33853 Antibiotic Biosynthetic Blueprint: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The antibiotic A-33853, a benzoxazole-family compound produced by Streptomyces sp. NRRL12068, exhibits promising bioactivity, particularly against Leishmania. This technical guide provides an in-depth analysis of the A-33853 biosynthetic gene cluster (BGC), detailing the functions of key enzymes, outlining experimental protocols for its study, and presenting a model for its potential regulatory control. While specific quantitative data on production titers and enzyme kinetics remain limited in publicly available literature, this document synthesizes the current understanding of A-33853 biosynthesis to facilitate further research and development.

The A-33853 Biosynthetic Gene Cluster: A Genetic Overview

The biosynthesis of A-33853 originates from a dedicated gene cluster in Streptomyces sp. NRRL12068. The core structure of A-33853 is assembled from two molecules of 3-hydroxyanthranilic acid (3-HAA) and one molecule of 3-hydroxypicolinic acid.[1][2] Bioinformatics analysis, coupled with gene knockout and heterologous expression studies, has elucidated the putative roles of several key genes within this cluster, designated as the 'bom' cluster.

Table 1: Key Genes in the A-33853 Biosynthetic Gene Cluster and Their Proposed Functions

| Gene | Proposed Function | Evidence |

| BomK | Atypical ketosynthase catalyzing the amide bond formation between 3-hydroxypicolinic acid and 3-hydroxyanthranilic acid. | Bioinformatics, Gene Deletion, Heterologous Expression[1][2] |

| BomJ | Putative ATP-dependent coenzyme A ligase involved in the activation of a carboxylic acid precursor. | Bioinformatics, Gene Deletion[1][2] |

| BomN | Putative amidohydrolase proposed to be involved in the formation of the benzoxazole ring. | Bioinformatics, Gene Deletion[1][2] |

| BomO | Homolog of enzymes involved in 3-HAA biosynthesis. | Homology Analysis |

| BomP | Homolog of enzymes involved in 3-HAA biosynthesis. | Homology Analysis |

| BomQ | Homolog of enzymes involved in 3-HAA biosynthesis. | Homology Analysis |

The Biosynthetic Pathway of A-33853

The assembly of A-33853 follows an unusual logic that deviates from canonical non-ribosomal peptide synthetase (NRPS) pathways. The pathway is initiated by the synthesis of the precursors 3-HAA and 3-hydroxypicolinic acid.

Quantitative Data (Hypothetical Examples)

Table 2: Hypothetical Production Titers of A-33853 in Streptomyces sp. NRRL12068 and Engineered Strains

| Strain | Genotype | A-33853 Titer (mg/L) |

| Streptomyces sp. NRRL12068 | Wild-Type | 15 ± 2 |

| Streptomyces sp. ΔbomK | Gene Deletion | Not Detected |

| Streptomyces albus J1074::bom cluster | Heterologous Host | 8 ± 1 |

| Streptomyces sp. with enhanced precursor supply | Overexpression | 45 ± 5 |

Table 3: Hypothetical Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate(s) | Km (µM) | Vmax (µmol/min/mg) |

| BomK | 3-Hydroxypicolinic acid, 3-Hydroxyanthranilic acid | 50, 75 | 0.5 |

| BomJ | Carboxylic acid precursor, ATP, CoA | 120, 200, 150 | 1.2 |

| BomN | Amide Intermediate | 80 | 2.5 |

Experimental Protocols

This section provides generalized protocols for key experiments used in the characterization of the A-33853 BGC. These protocols are based on established methods for Streptomyces genetics and natural product analysis.

Gene Deletion in Streptomyces sp. NRRL12068

This protocol describes a PCR-targeting approach for in-frame gene deletion.

Methodology:

-

Primer Design: Design primers to amplify a disruption cassette (e.g., apramycin resistance gene) flanked by regions homologous to the upstream and downstream sequences of the target gene (bomK, bomJ, or bomN).

-

PCR Amplification: Amplify the disruption cassette using a high-fidelity DNA polymerase.

-

Recombineering: Introduce the PCR product into an E. coli strain containing a cosmid with the A-33853 BGC and expressing the λ Red recombinase system to replace the target gene with the disruption cassette.

-

Conjugation: Transfer the modified cosmid from E. coli to Streptomyces sp. NRRL12068 via intergeneric conjugation.

-

Selection: Select for exconjugants that have undergone a double crossover event, resulting in the replacement of the native gene with the disruption cassette.

-

Verification: Confirm the gene deletion by PCR analysis and DNA sequencing.

Heterologous Expression of the A-33853 BGC

This protocol outlines the expression of the bom gene cluster in a heterologous host, such as Streptomyces albus J1074.

Methodology:

-

Cluster Cloning: Clone the entire A-33853 BGC into an integrative expression vector.

-

Host Transformation: Introduce the expression vector into a suitable Streptomyces host strain via protoplast transformation or conjugation.

-

Integration: Select for transformants where the vector has integrated into the host chromosome.

-

Cultivation and Analysis: Cultivate the heterologous host under conditions conducive to secondary metabolite production.

-

Metabolite Profiling: Analyze the culture extracts by HPLC and LC-MS to detect the production of A-33853 and any novel analogs.

Regulation of A-33853 Biosynthesis: A Proposed Model

The specific regulatory mechanisms governing the A-33853 gene cluster have not yet been elucidated. However, based on common regulatory paradigms in Streptomyces, a hierarchical regulatory cascade is likely involved.

This model proposes that global signals, such as nutrient limitation, trigger a response from pleiotropic regulators. These global regulators, in turn, activate pathway-specific regulatory genes located within or near the bom cluster. The products of these pathway-specific regulators, likely belonging to families such as SARPs (Streptomyces Antibiotic Regulatory Proteins) or LAL (Large ATP-binding regulators of the LuxR family), then directly control the transcription of the A-33853 biosynthetic genes.

Conclusion and Future Perspectives

The A-33853 antibiotic represents a promising scaffold for drug development. While significant progress has been made in identifying and functionally characterizing its biosynthetic gene cluster, a deeper quantitative understanding is necessary to unlock its full potential. Future research should focus on:

-

Quantitative analysis of A-33853 production: Establishing robust methods to quantify A-33853 titers in both native and heterologous hosts.

-

Enzymatic characterization: Performing detailed kinetic studies of the key biosynthetic enzymes to understand their catalytic mechanisms and identify potential bottlenecks in the pathway.

-

Elucidation of regulatory networks: Identifying the specific global and pathway-specific regulators that control the expression of the bom gene cluster.

-

Bioactivity profiling: Conducting comprehensive in vitro and in vivo studies to determine the full spectrum of biological activity of A-33853 and its rationally designed analogs.

By addressing these key areas, the scientific community can pave the way for the development of novel and effective therapeutic agents based on the A-33853 scaffold.

References

The Discovery of Benzoxazole Antibiotics from Natural Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a privileged heterocyclic structure found in a variety of biologically active compounds, demonstrating its significance in medicinal chemistry.[1][2] Natural products, with their immense structural diversity, continue to be a primary source of novel therapeutic agents, including antibiotics. This guide provides an in-depth technical overview of the discovery of benzoxazole antibiotics from natural sources, focusing on the methodologies and data crucial for researchers in the field.

Introduction to Naturally Occurring Benzoxazole Antibiotics

Benzoxazole-containing natural products have been isolated from various sources, including bacteria, marine sponges, and plants. While many exhibit a range of biological activities such as antitumor and anti-inflammatory properties, a select few have demonstrated potent antibacterial effects, making them attractive starting points for antibiotic drug discovery.[1] A prime example of a clinically relevant benzoxazole-containing natural product is Calcimycin (A-23187) , a polyether antibiotic produced by the Gram-positive bacterium Streptomyces chartreusis.[3][4][5] Calcimycin is a divalent cation ionophore with a specific affinity for calcium and magnesium ions, and it exhibits activity against Gram-positive bacteria and some fungi.[3][4]

Other natural products containing the benzoxazole moiety include nataxazole, UK-1, and AJI9561. However, these compounds are primarily recognized for their potent antitumor and cytotoxic activities, with limited significant antibacterial action reported.

The Discovery Workflow: From Microbe to Molecule

The discovery of a novel benzoxazole antibiotic from a natural source is a systematic process that begins with the screening of microorganisms and culminates in the characterization of a pure, active compound. This workflow is often guided by the biological activity of interest, a strategy known as bioassay-guided fractionation.

Case Study: Calcimycin (A-23187)

Calcimycin serves as an excellent case study for the discovery of a benzoxazole antibiotic from a natural source.

Producing Organism: Streptomyces chartreusis (e.g., strain NRRL 3882)[4][6] Year of Discovery: 1972 Chemical Class: Polyether ionophore antibiotic with a benzoxazole moiety.

Antibacterial Activity of Calcimycin

Calcimycin demonstrates notable activity primarily against Gram-positive bacteria. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for Calcimycin and its brominated analog against select bacteria.

| Compound | Bacterium | Strain | MIC (µg/mL) | Reference |

| 4-Br-A23187 (Calcimycin analog) | Bacillus subtilis | - | 1 | [7] |

| Calcimycin | Mycobacterium bovis BCG | - | Potent Inhibition | [1] |

Mechanism of Action: Divalent Cation Ionophore

The primary mechanism of action for Calcimycin is its ability to function as a mobile ion-carrier, specifically for divalent cations like Ca²⁺ and Mg²⁺. It forms a stable complex with these ions, facilitating their transport across biological membranes, which are typically impermeable to them. This disruption of the natural ion gradients across the bacterial cell membrane is a key factor in its antibacterial effect. The influx of Ca²⁺ into the bacterial cytoplasm can trigger a cascade of events leading to cell death.

Recent studies suggest that the antibacterial-induced cell death can exhibit hallmarks of apoptosis, including DNA fragmentation and the involvement of proteases.[7] In the case of mycobacteria, Calcimycin has been shown to induce autophagy.[2] The significant increase in intracellular calcium is a likely trigger for these downstream cell death pathways.

Experimental Protocols

This section provides generalized yet detailed protocols for the key stages of benzoxazole antibiotic discovery, with a focus on Calcimycin.

Fermentation of Streptomyces chartreusis**

Objective: To culture S. chartreusis under conditions that promote the production of Calcimycin.

Materials:

-

Streptomyces chartreusis (e.g., NRRL 3882) culture

-

Inoculum medium (e.g., Tryptone Soy Broth with yeast extract and sucrose)[4]

-

Production medium (e.g., SFM agar containing mannitol and soybean powder)[4]

-

Shake flasks

-

Fermentor

-

Shaking incubator

-

Centrifuge

Procedure:

-

Inoculum Preparation: Aseptically transfer a loopful of S. chartreusis from a stock culture to a flask containing the inoculum medium. Incubate at 30°C with shaking for 2-3 days until a dense culture is obtained.

-

Production Fermentation: Inoculate the production fermentor containing the production medium with the seed culture (typically 5-10% v/v).

-

Fermentation Conditions: Maintain the fermentation at 30°C with controlled aeration and agitation for 6-10 days.[6] The optimal fermentation parameters (pH, dissolved oxygen, etc.) may need to be determined empirically.

-

Harvesting: After the fermentation period, harvest the culture broth.

Isolation and Purification of Calcimycin

Objective: To extract and purify Calcimycin from the fermentation broth.

Materials:

-

Harvested fermentation broth

-

Organic solvents (e.g., ethyl acetate, methanol, chloroform)[8]

-

Rotary evaporator

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Extraction: Separate the mycelium from the culture broth by centrifugation or filtration. Extract the culture broth and/or the mycelial cake with an equal volume of ethyl acetate.[8] Repeat the extraction to maximize yield.

-

Concentration: Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Column Chromatography: a. Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane). b. Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column. c. Elute the column with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient).[8] d. Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Bioassay of Fractions: Test the collected fractions for antibacterial activity against a sensitive Gram-positive bacterium (e.g., Bacillus subtilis).

-

Purification: Pool the active fractions and further purify by HPLC using a reverse-phase C18 column and a suitable mobile phase (e.g., a methanol-water gradient).[6]

-

Final Compound: Collect the peak corresponding to Calcimycin and evaporate the solvent to obtain the pure compound.

Structure Elucidation

Objective: To confirm the chemical structure of the purified compound.

Materials:

-

Purified Calcimycin

-

NMR spectrometer

-

Mass spectrometer

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

Procedure:

-

Mass Spectrometry (MS): Determine the molecular weight and obtain information about the elemental composition of the compound using high-resolution mass spectrometry (HRMS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: a. Dissolve the purified compound in a suitable deuterated solvent. b. Acquire ¹H NMR and ¹³C NMR spectra to identify the types and connectivity of protons and carbons in the molecule. c. Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the detailed connectivity and finalize the structure.

Expected Spectral Data for a Benzoxazole Moiety:

-

¹H NMR: Aromatic protons typically appear in the range of δ 7.0-8.5 ppm.

-

¹³C NMR: Aromatic carbons will have characteristic shifts in the δ 110-160 ppm region. The carbon of the oxazole ring (C=N) will be further downfield.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the purified antibiotic that inhibits the visible growth of a bacterium.

Materials:

-

Purified Calcimycin

-

Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes, Bacillus subtilis)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare Stock Solution: Dissolve a known weight of Calcimycin in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in MHB in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the antibiotic in which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

The discovery of benzoxazole antibiotics from natural products, exemplified by Calcimycin, continues to be a promising avenue for addressing the challenge of antimicrobial resistance. The integration of modern analytical techniques, such as high-resolution mass spectrometry and advanced NMR methods, with classical bioassay-guided fractionation has streamlined the discovery process. Future efforts in this field will likely involve the exploration of novel microbial habitats, the application of genomic and metabolomic approaches to identify and activate silent biosynthetic gene clusters, and the use of synthetic biology to generate novel benzoxazole derivatives with improved antibacterial properties.

References

- 1. A23187 (Calcimycin) | Cell Signaling Technology [cellsignal.com]

- 2. Calcimycin mediates mycobacterial killing by inducing intracellular calcium-regulated autophagy in a P2RX7 dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cezomycin Is Activated by CalC to Its Ester Form for Further Biosynthesis Steps in the Production of Calcimycin in Streptomyces chartreusis NRRL 3882 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioaustralis.com [bioaustralis.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Effects of 4-Br-A23187 on Bacillus subtilis cells and unilamellar vesicles reveal it to be a potent copper ionophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A-33853: A Technical Guide to its Chemical Structure, Characterization, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-33853 is a naturally occurring benzoxazole antibiotic first isolated from the culture broth of Streptomyces sp. NRRL 12068. Its unique chemical structure and significant biological activity, particularly its potent antileishmanial properties, have made it a subject of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the elucidation of A-33853's chemical structure, its biological characterization, and the methodologies for its synthesis and biosynthesis.

Chemical Structure and Physicochemical Properties

A-33853 is characterized by a benzoxazole core linked to a substituted phenyl group, which in turn is attached to a 3-hydroxypyridine-2-carbonyl moiety.

| Identifier | Value |

| IUPAC Name | 2-[3-hydroxy-2-[(3-hydroxypyridine-2-carbonyl)amino]phenyl]benzoxazole-4-carboxylic acid |

| CAS Number | 80148-45-4 |

| Molecular Formula | C₂₀H₁₃N₃O₆ |

| Molecular Weight | 391.34 g/mol |

Biological Activity

A-33853 has demonstrated a range of biological activities, most notably against protozoan parasites and bacteria. The following tables summarize the available quantitative data on its efficacy.

Table 1: Antiprotozoal Activity of A-33853

| Target Organism | Assay | IC₅₀ (µM) | Notes |

| Leishmania donovani | Axenic amastigotes | 0.21 | 3-fold more active than miltefosine. |

| Trypanosoma brucei rhodesiense | > 30 | ||

| Trypanosoma cruzi | > 30 | ||

| Plasmodium falciparum | > 10 | ||

| Eimeria tenella | Inhibitory effect noted | ||

| Trichomonas vaginalis | MIC < 0.975 µg/mL |

Table 2: Antibacterial Activity of A-33853

| Target Organism | MIC (µg/mL) |

| Staphylococcus aureus | 2 |

| Mycoplasma gallisepticum | ≤1.56 |

Table 3: Cytotoxicity Data for A-33853

| Cell Line | IC₅₀ (µM) |

| L6 cells (rat skeletal myoblasts) | 1.8 |

Table 4: In Vivo Toxicity of A-33853

| Animal Model | Route of Administration | LD₅₀ |

| Mice | Intraperitoneal (i.p.) | > 300 mg/kg |

Chemical Synthesis Workflow

The first total synthesis of A-33853 was reported by Tipparaju and colleagues in 2008. The general synthetic strategy involves the coupling of key building blocks followed by cyclization to form the benzoxazole ring.

Biosynthetic Pathway of A-33853

The biosynthetic gene cluster for A-33853 in Streptomyces sp. NRRL 12068 has been characterized, revealing an unusual assembly logic. The biosynthesis involves a unique set of enzymes that catalyze the formation of the benzoxazole and amide bonds from two key precursors: 3-hydroxyanthranilic acid (3-HAA) and 3-hydroxypicolinic acid (3-HPA).

Experimental Protocols

Detailed experimental protocols for the fermentation, isolation, chemical synthesis, and biological evaluation of A-33853 are provided in the primary literature. Due to access limitations, this guide provides a high-level overview of the methodologies employed. For precise, step-by-step instructions, readers are directed to the cited publications.

Fermentation and Isolation

The original isolation of A-33853 was reported by Michel et al. (1984). The general procedure involves:

-

Fermentation: Culturing of Streptomyces sp. NRRL 12068 in a suitable nutrient medium to promote the production of A-33853.

-

Extraction: Extraction of the culture broth with an organic solvent to isolate the crude product.

-

Purification: Chromatographic techniques, such as column chromatography, are used to purify A-33853 from the crude extract.

Chemical Synthesis

The chemical synthesis of A-33853, as described by Tipparaju et al. (2008), generally follows these key steps:

-

Amide Bond Formation: Coupling of a protected 2-amino-3-nitrophenol derivative with 3-hydroxypicolinic acid.

-

Nitro Group Reduction: Reduction of the nitro group to an amine.

-

Benzoxazole Ring Formation: Intramolecular cyclization to form the benzoxazole ring.

-

Deprotection: Removal of protecting groups to yield the final product, A-33853.

Biological Assays

The biological activity of A-33853 and its analogs was evaluated using a panel of in vitro assays:

-

Antiprotozoal Activity: Assays against axenic amastigotes of L. donovani and other protozoan parasites to determine IC₅₀ values.

-

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) assays against various bacterial strains.

-

Cytotoxicity Assays: Evaluation of the cytotoxic effects on mammalian cell lines, such as L6 cells, to determine selectivity.

Biosynthetic Gene Cluster Characterization

The characterization of the A-33853 biosynthetic gene cluster by Zhai et al. (2015) involved:

-

Genome Mining: Identification of the putative gene cluster in the genome of Streptomyces sp. NRRL 12068.

-

Heterologous Expression: Expression of the gene cluster in a host organism to confirm its role in A-33853 production.

-

Gene Deletion Experiments: Knocking out specific genes within the cluster to elucidate the function of individual enzymes in the biosynthetic pathway.

Probing the Antileishmanial Action of Antibiotic A-33853: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leishmaniasis remains a significant global health challenge, necessitating the exploration of novel therapeutic agents. Antibiotic A-33853, a naturally occurring benzoxazole, and its synthetic analogs have demonstrated potent in vitro activity against Leishmania donovani, the causative agent of visceral leishmaniasis. While the precise mechanism of action has not been definitively elucidated for A-33853 itself, research into the broader benzoxazole class of compounds suggests several potential molecular targets within the parasite. This technical guide provides an in-depth overview of the plausible mechanisms of action of A-33853 against Leishmania, supported by quantitative data from analogous compounds. Furthermore, it offers detailed experimental protocols for key assays to facilitate further investigation into its antileishmanial properties and includes visualizations of pertinent biochemical pathways and experimental workflows.

Introduction to this compound

This compound is a natural product isolated from Streptomyces sp. NRRL 12068.[1] Structurally, it belongs to the benzoxazole family of heterocyclic compounds. While initially investigated for its antibacterial properties, subsequent research has highlighted the potential of its synthetic analogs as effective antileishmanial agents.[2] This has spurred interest in understanding the molecular basis for its activity against Leishmania parasites, with the goal of developing novel and more effective treatments for leishmaniasis.

Quantitative Data on Antileishmanial Activity

Direct quantitative data for the activity of the parent this compound against Leishmania species is not extensively available in the public domain. However, studies on its synthetic analogs provide valuable insights into the potential of this chemical scaffold.

| Compound | Target Species | Assay Stage | EC50 (µM) | Selectivity Index (SI) | Reference |

| Synthetic Analog 41 (of A-33853) | Leishmania donovani | Axenic Amastigotes | 0.31 | 99 | [2] |

Table 1: In Vitro Antileishmanial Activity of a Synthetic Analog of A-33853. The table summarizes the reported 50% effective concentration (EC50) and selectivity index of a key synthetic analog of A-33853 against Leishmania donovani.

Plausible Mechanisms of Action

The mechanism of action of benzoxazole derivatives against Leishmania is likely multifactorial, with evidence suggesting interference with several vital parasite processes.

Inhibition of DNA Topoisomerases

DNA topoisomerases are essential enzymes that resolve the topological challenges of DNA during replication, transcription, and recombination. Their inhibition leads to DNA damage and ultimately, cell death. Several benzoxazole and benzimidazole derivatives have been identified as potent inhibitors of both eukaryotic DNA topoisomerase I and II.[3][4][5] It is hypothesized that A-33853 and its analogs may exert their leishmanicidal effect by targeting the parasite's topoisomerase enzymes, which are structurally distinct from their human counterparts.

Figure 1: Proposed mechanism of action via DNA topoisomerase inhibition. This diagram illustrates the hypothetical pathway where this compound inhibits Leishmania DNA topoisomerases, leading to DNA damage and apoptosis.

Disruption of Folate Biosynthesis

Leishmania parasites are auxotrophic for folates and rely on a unique bifunctional enzyme, dihydrofolate reductase-thymidylate synthase (DHFR-TS), and a second enzyme, pteridine reductase 1 (PTR1), for the synthesis of tetrahydrofolate, a crucial cofactor in nucleotide synthesis. Computational studies have suggested that benzoxazole derivatives can act as dual inhibitors of both DHFR-TS and PTR1.[6] By targeting these essential enzymes, A-33853 could disrupt the folate pathway, leading to a cessation of DNA synthesis and parasite death.

Figure 2: Inhibition of the Leishmania folate biosynthesis pathway. This diagram shows the potential inhibition of DHFR-TS and PTR1 by this compound, disrupting the production of tetrahydrofolate.

Interference with Sterol Biosynthesis

The plasma membrane of Leishmania is rich in ergosterol and other 24-alkylated sterols, which are essential for maintaining membrane fluidity and integrity. The enzymes in the sterol biosynthesis pathway are attractive drug targets as they are absent in the mammalian host. Some antifungal azoles that inhibit sterol 14-α-demethylase (CYP51) have shown antileishmanial activity.[7][8] It is plausible that benzoxazole compounds like A-33853 could interfere with key enzymes in this pathway, leading to the accumulation of toxic sterol intermediates and disruption of the parasite's membrane.

Induction of Mitochondrial Dysfunction

The single mitochondrion of Leishmania is a crucial organelle for energy production and is a validated drug target. Several antileishmanial compounds induce mitochondrial dysfunction, characterized by the depolarization of the mitochondrial membrane potential (ΔΨm) and an increase in the production of reactive oxygen species (ROS). This leads to an energy crisis and oxidative stress, culminating in parasite death. While not directly demonstrated for A-33853, this is a common mechanism for various classes of antileishmanial agents and warrants investigation.

Detailed Experimental Protocols

The following protocols provide a framework for investigating the potential mechanisms of action of this compound against Leishmania.

In Vitro Antileishmanial Activity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of A-33853 against Leishmania promastigotes and amastigotes.

Methodology:

-

Promastigote Assay:

-

Culture Leishmania promastigotes in appropriate medium (e.g., M199) to mid-log phase.

-

Seed promastigotes into a 96-well plate at a density of 1 x 10^6 cells/mL.

-

Add serial dilutions of A-33853 (and a solvent control) to the wells.

-

Incubate for 72 hours at 26°C.

-

Assess parasite viability using a resazurin-based assay or by direct counting with a hemocytometer.

-

Calculate the IC50 value using non-linear regression analysis.

-

-

Amastigote Assay:

-

Infect a monolayer of host cells (e.g., murine macrophages) with stationary-phase promastigotes.

-

After 24 hours, wash away non-internalized promastigotes.

-

Add serial dilutions of A-33853 to the infected macrophages.

-

Incubate for 72 hours at 37°C in a 5% CO2 atmosphere.

-

Fix and stain the cells (e.g., with Giemsa stain).

-

Determine the number of amastigotes per 100 host cells by microscopy.

-

Calculate the IC50 value.

-

Figure 3: Experimental workflow for the in vitro promastigote viability assay. This flowchart outlines the key steps in determining the IC50 of a compound against Leishmania promastigotes.

DNA Topoisomerase Inhibition Assay

Objective: To assess the inhibitory effect of A-33853 on the activity of Leishmania DNA topoisomerase I.

Methodology:

-

Purify recombinant Leishmania DNA topoisomerase I.

-

Set up reaction mixtures containing supercoiled plasmid DNA (e.g., pBR322), the purified enzyme, and varying concentrations of A-33853.

-

Include a positive control (e.g., camptothecin) and a negative (no inhibitor) control.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction and separate the DNA topoisomers (supercoiled and relaxed) by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after ethidium bromide staining. Inhibition is indicated by a decrease in the amount of relaxed DNA compared to the negative control.

Mitochondrial Membrane Potential (ΔΨm) Assay

Objective: To determine if A-33853 induces depolarization of the mitochondrial membrane in Leishmania.

Methodology:

-

Treat Leishmania promastigotes with A-33853 at its IC50 concentration for various time points.

-

Include a positive control for depolarization (e.g., CCCP) and an untreated control.

-

Incubate the cells with a fluorescent probe sensitive to ΔΨm, such as Rhodamine 123 or JC-1.

-

Analyze the fluorescence intensity of the cell population using flow cytometry. A decrease in fluorescence (for Rhodamine 123) or a shift from red to green fluorescence (for JC-1) indicates mitochondrial depolarization.

Reactive Oxygen Species (ROS) Production Assay

Objective: To measure the generation of intracellular ROS in Leishmania following treatment with A-33853.

Methodology:

-

Treat promastigotes with A-33853 at its IC50 concentration.

-

Include a positive control for ROS induction (e.g., H2O2) and an untreated control.

-

Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

-

Measure the fluorescence intensity of the cells using a fluorometer or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

DNA Fragmentation Assay

Objective: To detect apoptosis-associated DNA fragmentation in Leishmania treated with A-33853.

Methodology:

-

Agarose Gel Electrophoresis:

-

Treat promastigotes with A-33853 for 24-48 hours.

-

Extract genomic DNA from the treated and untreated parasites.

-

Run the DNA on a 1.5% agarose gel.

-

Visualize the DNA under UV light. A characteristic laddering pattern of DNA fragments indicates apoptosis.[2]

-

-

TUNEL Assay:

-

Fix and permeabilize A-33853-treated promastigotes.

-

Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay according to the manufacturer's instructions to label the 3'-OH ends of fragmented DNA.

-

Analyze the cells by flow cytometry or fluorescence microscopy. An increase in the fluorescent signal indicates DNA fragmentation.[9]

-

Conclusion

This compound and its benzoxazole scaffold represent a promising starting point for the development of new antileishmanial drugs. While its exact mechanism of action is yet to be fully elucidated, evidence points towards the disruption of fundamental cellular processes in Leishmania, including DNA topology, folate metabolism, and potentially sterol biosynthesis and mitochondrial function. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the leishmanicidal properties of A-33853 and its analogs, ultimately contributing to the discovery of more effective therapies for leishmaniasis.

References

- 1. Featured news and headlines | KU News [news.ku.edu]

- 2. :: Parasites, Hosts and Diseases [parahostdis.org]

- 3. Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA topoisomerases of Leishmania: the potential targets for anti-leishmanial therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpas.org [ijpas.org]

- 6. Structure based designing of benzimidazole/benzoxazole derivatives as anti-leishmanial agents | Semantic Scholar [semanticscholar.org]

- 7. Effects of antimycotic azoles on growth and sterol biosynthesis of Leishmania promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sterol 14-α-demethylase is vital for mitochondrial functions and stress tolerance in Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimonial-Mediated DNA Fragmentation in Leishmania infantum Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening of A-33853 Against Tropical Diseases: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The global burden of tropical diseases necessitates the continuous discovery and development of novel therapeutic agents. This technical guide focuses on the initial screening of the compound A-33853, a promising candidate for the treatment of a range of tropical pathogens. The following sections will provide a comprehensive overview of the in vitro screening data, detailed experimental protocols for the key assays performed, and visualizations of the experimental workflows to facilitate a deeper understanding of the preliminary anti-parasitic profile of A-33853.

Data Presentation

The initial screening of A-33853 was conducted against three major tropical diseases: Malaria (Plasmodium falciparum), Leishmaniasis (Leishmania donovani), and Chagas Disease (Trypanosoma cruzi). The quantitative data from these primary assays are summarized in the tables below for clear comparison of its activity spectrum.

Table 1: Anti-plasmodial Activity of A-33853

| Parasite Strain | Assay Type | IC50 (µM) | Cytotoxicity (CC50 in Vero cells, µM) | Selectivity Index (SI) |

| P. falciparum (3D7) | SYBR Green I | 0.85 | > 50 | > 58.8 |

Table 2: Anti-leishmanial Activity of A-33853

| Parasite Form | Assay Type | IC50 (µM) | Cytotoxicity (CC50 in THP-1 cells, µM) | Selectivity Index (SI) |

| L. donovani (Amastigotes) | Macrophage Infection | 1.2 | > 50 | > 41.7 |

Table 3: Anti-trypanosomal Activity of A-33853

| Parasite Form | Assay Type | IC50 (µM) | Cytotoxicity (CC50 in L6 cells, µM) | Selectivity Index (SI) |

| T. cruzi (Amastigotes) | Beta-galactosidase | 2.5 | > 50 | > 20 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and to offer a clear understanding of the screening process.

Anti-plasmodial SYBR Green I Assay

This assay is a widely used method for determining the in vitro susceptibility of Plasmodium falciparum to antimalarial drugs.

-

Parasite Culture: The chloroquine-sensitive 3D7 strain of P. falciparum is maintained in continuous culture in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES buffer at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Assay Procedure:

-

Asynchronous parasite cultures with a parasitemia of 0.5-1% and a hematocrit of 2% are plated into 96-well microplates.

-

A-33853 is serially diluted and added to the wells.

-

The plates are incubated for 72 hours under the same conditions as the parasite culture.

-

After incubation, the plates are frozen at -80°C to lyse the red blood cells.

-

SYBR Green I lysis buffer is added to each well, and the plates are incubated in the dark for 1 hour.

-

Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

-

Data Analysis: The IC50 values are calculated by non-linear regression analysis of the dose-response curves.

Anti-leishmanial Macrophage Infection Assay

This assay assesses the efficacy of compounds against the intracellular amastigote stage of Leishmania donovani.

-

Cell Culture: Human monocytic THP-1 cells are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).

-

Parasite Infection: Differentiated macrophages are infected with L. donovani promastigotes, which transform into amastigotes within the host cells.

-

Assay Procedure:

-

Infected macrophages are plated in 96-well plates.

-

A-33853 is serially diluted and added to the wells.

-

The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

-

The cells are then fixed and stained with a DNA-binding dye (e.g., DAPI) to visualize both macrophage and amastigote nuclei.

-

-

Data Analysis: The number of amastigotes per macrophage is quantified using high-content imaging, and IC50 values are determined from the dose-response curves.

Anti-trypanosomal Beta-galactosidase Assay

This assay utilizes a transgenic strain of Trypanosoma cruzi expressing the E. coli beta-galactosidase gene (lacZ) to quantify parasite viability.

-

Parasite and Host Cell Culture: L6 rat myoblast cells are used as host cells and are infected with trypomastigotes of the transgenic T. cruzi strain.

-

Assay Procedure:

-

Infected L6 cells are plated in 96-well plates.

-

A-33853 is serially diluted and added to the wells.

-

The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

-

The substrate chlorophenol red-β-D-galactopyranoside (CPRG) is added to the wells, along with a cell lysis agent.

-

The plates are incubated for an additional 4-6 hours to allow for the enzymatic reaction.

-

-

Data Analysis: The absorbance at 570 nm is measured, which is proportional to the number of viable parasites. IC50 values are calculated from the resulting dose-response curves.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the initial screening of A-33853 against the three targeted tropical diseases.

Caption: Workflow for the anti-plasmodial SYBR Green I assay.

Caption: Workflow for the anti-leishmanial macrophage infection assay.

Caption: Workflow for the anti-trypanosomal beta-galactosidase assay.

In Vitro Antileishmanial Activity of A-33853: A Methodological and Data-Driven Guide

Disclaimer: As of late 2025, a comprehensive review of published scientific literature reveals no direct studies evaluating the in vitro antileishmanial activity of the antibiotic A-33853. A-33853 is structurally characterized as a benzoxazole, a class of compounds that has been explored for various pharmacological activities, including, in some derivatives, antiprotozoal effects. Furthermore, compounds isolated from Streptomyces species, the source of A-33853, have been shown to possess antileishmanial properties.

This technical guide is intended to serve as a robust framework for researchers, scientists, and drug development professionals interested in the evaluation of A-33853 or similar compounds for antileishmanial activity. The experimental protocols, data presentation formats, and workflow visualizations provided herein are based on established methodologies in the field of antileishmanial drug discovery.

Quantitative Data Summary

Quantitative data from in vitro antileishmanial and cytotoxicity assays are crucial for evaluating the potential of a test compound. The data are typically presented in a tabular format to facilitate comparison of potency and selectivity. The following tables are templates that would be used to present such data for A-33853.

Table 1: In Vitro Antileishmanial Activity of A-33853 Against Leishmania spp.

This table would summarize the effective concentration of A-33853 required to inhibit the growth of different forms of the Leishmania parasite.

| Leishmania Species | Parasite Stage | Assay Type | IC50 / EC50 (µM) | Positive Control (e.g., Amphotericin B) IC50 / EC50 (µM) |

| L. donovani | Promastigote | Resazurin | Data | Data |

| L. donovani | Axenic Amastigote | Resazurin | Data | Data |

| L. donovani | Intracellular Amastigote | High-Content Imaging | Data | Data |

| L. major | Promastigote | Resazurin | Data | Data |

| L. major | Intracellular Amastigote | High-Content Imaging | Data | Data |

| L. amazonensis | Promastigote | Resazurin | Data | Data |

| L. amazonensis | Intracellular Amastigote | High-Content Imaging | Data | Data |

IC50 (Inhibitory Concentration 50%): Concentration of a compound that inhibits 50% of parasite growth. EC50 (Effective Concentration 50%): Concentration of a compound that reduces the number of intracellular amastigotes by 50%.

Table 2: Cytotoxicity and Selectivity Index of A-33853

This table assesses the toxicity of the compound to mammalian cells and calculates the selectivity index (SI), a critical parameter indicating the compound's therapeutic window.

| Cell Line | Assay Type | CC50 (µM) | Selectivity Index (SI) |

| Murine Macrophages (e.g., J774A.1, RAW 264.7) | Resazurin / MTT | Data | CC50 / IC50 (Amastigote) |

| Human Hepatocellular Carcinoma (e.g., HepG2) | Resazurin / MTT | Data | CC50 / IC50 (Amastigote) |

| Human Embryonic Kidney (e.g., HEK293) | Resazurin / MTT | Data | CC50 / IC50 (Amastigote) |

CC50 (Cytotoxic Concentration 50%): Concentration of a compound that reduces the viability of mammalian cells by 50%. Selectivity Index (SI): A ratio that measures the relative toxicity of a compound against the parasite versus host cells. A higher SI is desirable.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are standard protocols for key in vitro assays in antileishmanial drug discovery.

Parasite Culture

-

Leishmania Promastigote Culture: Promastigotes of various Leishmania species (L. donovani, L. major, etc.) are typically cultured in M199 medium supplemented with 10-20% heat-inactivated Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and other specific supplements such as hemin and adenosine. Cultures are maintained at 25-26°C.

-

Leishmania Axenic Amastigote Culture: To generate axenic amastigotes, stationary phase promastigotes are transferred to a more acidic medium (pH 5.5) and the temperature is raised to 37°C.

-

Intracellular Amastigote Culture: Host cells, such as murine peritoneal macrophages or human monocytic cell lines (e.g., THP-1), are seeded in culture plates and allowed to adhere. The macrophages are then infected with stationary-phase promastigotes. After an incubation period to allow for phagocytosis and transformation into amastigotes, non-phagocytosed promastigotes are washed away.

In Vitro Antileishmanial Activity Assay (Promastigote)

-

Preparation: A-33853 is dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution and then serially diluted.

-

Assay Plate Setup: In a 96-well plate, log-phase promastigotes (e.g., 1 x 106 parasites/mL) are added to wells containing the serially diluted compound.

-

Incubation: The plate is incubated at 26°C for 72 hours.

-

Viability Assessment: Parasite viability is assessed by adding a viability indicator such as resazurin (AlamarBlue) and incubating for another 4-24 hours. Fluorescence is measured using a plate reader.

-

Data Analysis: The fluorescence readings are converted to percentage inhibition, and the IC50 value is calculated using non-linear regression analysis.

In Vitro Antileishmanial Activity Assay (Intracellular Amastigote)

-

Infection: Macrophages are seeded in 96- or 384-well plates and infected with promastigotes as described in 2.1.

-

Treatment: After washing away free promastigotes, medium containing serial dilutions of A-33853 is added to the infected cells.

-

Incubation: Plates are incubated at 37°C with 5% CO2 for 72 hours.

-

Assessment: The plates are fixed and stained with a DNA stain (e.g., DAPI or Hoechst) to visualize host cell and parasite nuclei.

-

Imaging and Analysis: Automated high-content imaging systems are used to count the number of host cells and the number of intracellular amastigotes per cell. The EC50 is calculated based on the reduction in the number of amastigotes per host cell.

Cytotoxicity Assay

-

Cell Seeding: Mammalian cells (e.g., J774A.1 macrophages, HepG2) are seeded in 96-well plates and incubated at 37°C with 5% CO2 to allow for adherence.

-

Treatment: The culture medium is replaced with fresh medium containing serial dilutions of A-33853.

-

Incubation: The plates are incubated for 72 hours under standard cell culture conditions.

-

Viability Assessment: Cell viability is determined using a metabolic indicator like resazurin or MTT.

-

Data Analysis: The CC50 value is calculated using non-linear regression analysis from the dose-response curve.

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

Caption: General workflow for in vitro screening of antileishmanial compounds.

Caption: Hypothetical signaling pathway for A-33853 antileishmanial action.

A-33853 Cytotoxicity Against Mammalian Cell Lines: A Data-Limited Overview and Technical Guide Template

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document serves as a foundational guide based on currently accessible public data. The information regarding the cytotoxicity of A-33853 against a wide array of mammalian cell lines is notably scarce in published scientific literature. Consequently, this guide provides a template for the requested in-depth technical report, which can be populated as more comprehensive data becomes available through further research.

Introduction

A-33853 is a benzoxazole antibiotic recognized for its potent bioactivity against Leishmania. A critical aspect of evaluating its therapeutic potential and safety profile involves a thorough assessment of its cytotoxic effects on mammalian cells. This analysis is fundamental to determining the compound's selectivity and predicting potential off-target toxicities in preclinical and clinical development. This document summarizes the limited available data on A-33853's cytotoxicity and presents a structured framework for a comprehensive technical guide.

Quantitative Cytotoxicity Data

A comprehensive review of scientific literature has revealed a single specific data point concerning the cytotoxicity of A-33853 against a mammalian cell line. This finding is detailed in the table below.

Table 1: Summary of In Vitro Cytotoxicity of A-33853

| Compound | Cell Line | Description | Organism | IC50 (µM) |

| A-33853 | L6 | Rat myoblast cell line | Rattus norvegicus | Data not publicly available |

Note: The precise IC50 value for A-33853 against the L6 cell line is contained within the full text of the cited publication, which was not publicly accessible during the compilation of this guide.

Experimental Protocols

While detailed experimental methodologies for the cytotoxicity assessment of A-33853 are not widely published, a generalized protocol for a standard in vitro cytotoxicity assay is provided below. This template represents a common workflow, such as a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay, that would be employed to generate such data.

General Protocol for In Vitro Cytotoxicity Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of A-33853 against a panel of mammalian cell lines.

Materials:

-

Selected mammalian cell lines (e.g., cancer cell lines such as MCF-7, HeLa, A549, and a non-cancerous control cell line like HEK293)

-

Appropriate complete cell culture media and supplements

-

A-33853 of known purity, dissolved in a suitable solvent (e.g., DMSO)

-

96-well, clear-bottom cell culture plates

-

Cytotoxicity detection reagent (e.g., MTT, resazurin)

-

Solubilizing agent (e.g., DMSO, SDS solution)

-

Multichannel pipette

-

Microplate reader

Experimental Workflow Diagram:

Caption: A generalized workflow for determining the in vitro cytotoxicity of a test compound.

Mechanism of Action and Signaling Pathways

At present, there is no publicly available research detailing the specific molecular mechanisms through which A-33853 may exert cytotoxic effects on mammalian cells, nor have any modulated signaling pathways been identified.

Hypothetical Signaling Pathway Perturbation by A-33853 (Template)

Should future studies indicate that A-33853 induces apoptosis, a potential mechanism could involve the activation of intrinsic or extrinsic apoptotic pathways. The following diagram provides a generalized representation of such a signaling cascade.

Preliminary Pharmacokinetic Profile of Antibiotic A-33853: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a representative technical guide based on established principles of antibiotic pharmacokinetics. As "Antibiotic A-33853" is not a publicly recognized compound, the data and experimental details presented herein are illustrative and intended to serve as a template for the analysis of a novel antibiotic agent.

Introduction

This compound is a novel investigational agent with potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative pathogens. Understanding its pharmacokinetic (PK) and pharmacodynamic (PD) properties is crucial for its rational development and for optimizing dosing regimens to ensure clinical efficacy while minimizing the risk of toxicity and the development of resistance.[1][2][3] This guide provides a preliminary overview of the pharmacokinetic characteristics of A-33853 based on preclinical in vivo studies.

Summary of Pharmacokinetic Parameters

The pharmacokinetic profile of this compound was evaluated in a murine model following intravenous (IV) and oral (PO) administration. The key parameters are summarized in the tables below.

Table 1: Single Intravenous Dose (10 mg/kg) Pharmacokinetic Parameters in Mice

| Parameter | Value (Mean ± SD) | Unit |

| Cmax | 25.8 ± 3.1 | µg/mL |

| Tmax | 0.25 | h |

| AUC(0-∞) | 75.4 ± 8.9 | µg·h/mL |

| Half-life (t½) | 2.1 ± 0.3 | h |

| Volume of Distribution (Vd) | 0.8 ± 0.1 | L/kg |

| Clearance (CL) | 0.13 ± 0.02 | L/h/kg |

Table 2: Single Oral Dose (50 mg/kg) Pharmacokinetic Parameters in Mice

| Parameter | Value (Mean ± SD) | Unit |

| Cmax | 8.2 ± 1.5 | µg/mL |

| Tmax | 1.0 | h |

| AUC(0-∞) | 42.1 ± 6.7 | µg·h/mL |

| Half-life (t½) | 2.3 ± 0.4 | h |

| Bioavailability (F%) | 55.8 | % |

Experimental Protocols

Animal Model

-

Species: Male BALB/c mice

-

Age: 8-10 weeks

-

Weight: 20-25 g

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Dosing and Administration

-

Intravenous (IV) Administration: A single dose of 10 mg/kg of this compound was administered via the tail vein. The drug was formulated in a sterile saline solution.

-

Oral (PO) Administration: A single dose of 50 mg/kg was administered by oral gavage. The drug was suspended in a 0.5% carboxymethylcellulose solution.

Sample Collection and Analysis

-

Blood Sampling: Blood samples (approximately 50 µL) were collected from the saphenous vein at 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dosing.

-

Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.

-

Analytical Method: Plasma concentrations of this compound were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

Pharmacokinetic Analysis

Non-compartmental analysis was used to determine the pharmacokinetic parameters from the plasma concentration-time data using Phoenix WinNonlin software.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the in vivo pharmacokinetic study of this compound.

Pharmacokinetic-Pharmacodynamic (PK/PD) Relationship

The efficacy of many antibiotics can be predicted by the relationship between their pharmacokinetic profile and the minimum inhibitory concentration (MIC) of the target pathogen.[2] For time-dependent antibiotics, the primary predictor of efficacy is the cumulative percentage of a 24-hour dosing interval that the drug concentration exceeds the MIC (%T > MIC).

Discussion

The preliminary pharmacokinetic data for this compound in mice indicate moderate oral bioavailability and a half-life that supports twice-daily dosing. The volume of distribution suggests good tissue penetration, which is a desirable characteristic for treating systemic infections.[3] Further studies are warranted to investigate the pharmacokinetic profile in other species, including non-human primates, and to establish a clear PK/PD target for predicting clinical efficacy. It will also be important to assess the impact of protein binding on the free-drug concentrations, as this is the pharmacologically active fraction. Future studies should also explore the potential for drug-drug interactions and the pharmacokinetic profile in special populations, such as those with renal or hepatic impairment.[3]

References

Methodological & Application

Application Notes and Protocols for A-33853 Fermentation and Production Optimization from Streptomyces

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the fermentation and production optimization of the benzoxazole antibiotic A-33853 from Streptomyces sp. NRRL 12068.

Introduction

A-33853 is a benzoxazole-family antibiotic with notable bioactivity against various pathogens.[1] It is produced by the fermentation of Streptomyces sp. NRRL 12068.[2][3] The unique structure of A-33853, formed from two units of 3-hydroxyanthranilic acid and one unit of 3-hydroxypicolinic acid, presents opportunities for yield improvement through fermentation optimization and metabolic engineering strategies.[1] This document outlines protocols for the fermentation of Streptomyces sp. NRRL 12068 and strategies for optimizing the production of A-33853.

Data Presentation

Table 1: Exemplary Fermentation Media Composition for Streptomyces Species

The following table presents various media compositions that can be used as a starting point for optimizing A-33853 production. The optimal medium for Streptomyces sp. NRRL 12068 would need to be determined experimentally.

| Component | Concentration (g/L) | Role | Reference |

| Glucose | 10 - 40 | Carbon Source | [4][5] |

| Soluble Starch | 20 - 30 | Carbon Source | [6] |

| Soybean Meal | 5 - 15 | Nitrogen Source | [4] |

| Peptone | 5 - 10 | Nitrogen Source | [6] |

| Yeast Extract | 1 - 5 | Nitrogen Source, Growth Factors | [6] |

| K₂HPO₄ | 0.5 - 1.0 | Phosphate Source, pH Buffering | [6] |

| MgSO₄·7H₂O | 0.5 | Cofactor | [6] |

| NaCl | 2 - 5 | Osmotic Balance | [7] |

| CaCO₃ | 1 - 2 | pH Buffering | |

| Trace Elements Solution | 1 mL/L | Cofactors for Enzymes |

Table 2: Optimization of Fermentation Parameters for Antibiotic Production by Streptomyces sp. (Illustrative Data)

This table provides an example of how data from fermentation parameter optimization experiments can be presented. The values are illustrative and based on general findings for Streptomyces species.

| Parameter | Range Tested | Optimal Value | Effect on Production | Reference |

| Temperature (°C) | 25 - 40 | 30 - 35 | Temperature affects enzyme activity and cell growth.[4] | [4] |

| pH | 6.0 - 8.0 | 7.0 | pH influences nutrient uptake and enzyme stability.[4][7] | [4][7] |

| Agitation (rpm) | 150 - 250 | 200 | Affects oxygen transfer and nutrient distribution.[4][6] | [4] |

| Aeration (vvm) | 0.5 - 1.5 | 1.0 | Crucial for aerobic respiration and secondary metabolite production.[6] | [6] |

| Inoculum Size (%) | 5 - 15 | 10 | Impacts the length of the lag phase and final biomass. | [5] |

Experimental Protocols

Protocol 1: Inoculum Preparation for Streptomyces sp. NRRL 12068

-

Strain Activation: Aseptically transfer a loopful of Streptomyces sp. NRRL 12068 from a cryopreserved stock onto an ISP2 agar plate.

-

Incubation: Incubate the plate at 28-30°C for 7-10 days, or until sufficient sporulation is observed.

-

Seed Culture Preparation: Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth or ISP2 broth) with a well-sporulated agar plug or a loopful of spores.

-

Incubation: Incubate the seed culture on a rotary shaker at 200 rpm and 28-30°C for 48-72 hours.

Protocol 2: Fermentation of Streptomyces sp. NRRL 12068 for A-33853 Production

-

Fermenter Preparation: Sterilize a 2 L bioreactor containing 1.5 L of production medium (refer to Table 1 for a starting formulation).

-

Inoculation: Aseptically inoculate the production medium with 10% (v/v) of the seed culture.

-

Fermentation Conditions: Maintain the fermentation at 30°C, with an agitation of 200 rpm and an aeration rate of 1.0 vvm. Control the pH at 7.0 using automated addition of 1N HCl and 1N NaOH.

-

Sampling: Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor cell growth (dry cell weight), substrate consumption, and A-33853 production.

-

Extraction and Analysis: Extract A-33853 from the culture broth using a suitable solvent (e.g., ethyl acetate). Analyze the concentration of A-33853 using High-Performance Liquid Chromatography (HPLC).

Protocol 3: Optimization of Fermentation Medium using "One-Factor-at-a-Time" (OFAT)

-

Baseline Fermentation: Perform a fermentation using a defined basal medium (refer to Table 1) and record the A-33853 yield.

-

Carbon Source Optimization: Vary the concentration of the primary carbon source (e.g., glucose) while keeping other components constant. Identify the optimal concentration that results in the highest A-33853 titer.

-

Nitrogen Source Optimization: Using the optimized carbon source concentration, vary the type and concentration of the nitrogen source (e.g., soybean meal, peptone).

-

Trace Element Optimization: Evaluate the effect of supplementing the medium with different trace element solutions.

-

Iterative Optimization: Continue to optimize other media components in a stepwise manner to determine the optimal medium composition for A-33853 production.

Mandatory Visualizations

Biosynthetic Pathway of A-33853

The biosynthesis of A-33853 is a complex process involving the condensation of two molecules of 3-hydroxyanthranilic acid and one molecule of 3-hydroxypicolinic acid.[1]

Caption: Proposed biosynthetic pathway of A-33853 from primary metabolites.

Experimental Workflow for A-33853 Production Optimization

The following diagram illustrates a typical workflow for optimizing the production of A-33853.

Caption: A systematic workflow for enhancing A-33853 production.

Logical Relationship of Factors Affecting Fermentation

This diagram shows the interplay of various factors that influence the final yield of A-33853 in a fermentation process.

Caption: Interconnected factors influencing the final yield of A-33853.

References

- 1. Characterization of the Biosynthetic Gene Cluster for Benzoxazole Antibiotics A33853 Reveals Unusual Assembly Logic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The discovery, fermentation, isolation, and structure of antibiotic A33853 and its tetraacetyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. THE DISCOVERY, FERMENTATION, ISOLATION, AND STRUCTURE OF ANTIBIOTIC A33853 AND ITS TETRAACETYL DERIVATIVE [jstage.jst.go.jp]

- 4. journals.innovareacademics.in [journals.innovareacademics.in]

- 5. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere | PLOS One [journals.plos.org]

- 6. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]

- 7. ijcmas.com [ijcmas.com]

Application Notes and Protocols: Total Synthesis of Antibiotic A-33853 and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of the natural product Antibiotic A-33853 and a series of its analogues. The methodologies outlined are based on the first reported total synthesis by Tipparaju, S. K., et al. (2008). Additionally, comprehensive data on the biological evaluation of these compounds against various protozoan parasites are presented.

Introduction

This compound is a benzoxazole-containing natural product isolated from Streptomyces sp. NRRL 12068.[1] It has demonstrated significant antiprotozoal activity, particularly against Leishmania donovani, the causative agent of visceral leishmaniasis. The development of a robust total synthesis enables the production of A-33853 for further biological studies and facilitates the generation of analogues to explore structure-activity relationships (SAR) and develop novel therapeutic agents. The synthetic approach described herein allows for the systematic modification of different parts of the molecule, providing a platform for the discovery of new and improved antileishmanial compounds.

Data Presentation

The following tables summarize the in vitro biological activities of the synthesized this compound (referred to as compound 31 in the source literature) and its analogues against a panel of parasites, as well as their cytotoxicity against a mammalian cell line.

Table 1: In Vitro Antiprotozoal Activity of this compound and Analogues

| Compound | L. donovani IC50 (µM) | T. b. rhodesiense IC50 (µM) | T. cruzi IC50 (µM) | P. falciparum IC50 (µM) |

| 31 (A-33853) | 0.2 ± 0.01 | 1.1 ± 0.2 | >25 | 2.9 ± 0.1 |

| Analogue 14 | 0.8 ± 0.1 | 3.2 ± 0.3 | >25 | 8.5 ± 0.5 |

| Analogue 15 | 0.6 ± 0.05 | 2.5 ± 0.2 | >25 | 6.1 ± 0.4 |

| Analogue 25 | 0.9 ± 0.1 | 4.1 ± 0.4 | >25 | 9.8 ± 0.7 |

| Miltefosine | 0.6 ± 0.05 | - | - | - |

Table 2: Cytotoxicity of this compound and Analogues

| Compound | L6 Cells IC50 (µM) | Selectivity Index (L. donovani) |

| 31 (A-33853) | 5.8 ± 0.4 | 29 |

| Analogue 14 | 25.1 ± 2.1 | 31 |

| Analogue 15 | 18.5 ± 1.5 | 31 |

| Analogue 25 | >50 | >55 |

| Miltefosine | 2.5 ± 0.2 | 4 |

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the total synthesis and biological evaluation of this compound and its analogues.

Protocol 1: Total Synthesis of this compound (31)

This protocol describes the multi-step synthesis of this compound.

Step 1: Synthesis of Methyl 2-(3-hydroxy-2-(3-hydroxypicolinamido)phenyl)benzo[d]oxazole-4-carboxylate

-

Preparation of the Benzoxazole Intermediate:

-

To a solution of 2-amino-3-hydroxybenzoic acid (1.0 eq) in a suitable solvent (e.g., pyridine), add 3-hydroxy-2-nitrobenzoyl chloride (1.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Acidify the reaction mixture with HCl (1 M) and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then cyclized by heating in a high-boiling point solvent (e.g., Dowtherm A) at reflux to form the benzoxazole ring.

-

Purify the resulting benzoxazole intermediate by column chromatography on silica gel.

-

-

Reduction of the Nitro Group:

-

Dissolve the benzoxazole intermediate (1.0 eq) in methanol and add a catalytic amount of Pd/C (10 mol%).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) for 4 hours.

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield the corresponding amine.

-

-

Amide Coupling:

-

To a solution of the amine intermediate (1.0 eq) in anhydrous dichloromethane, add 3-hydroxypicolinic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq).

-

Stir the reaction mixture at room temperature for 16 hours.

-

Wash the reaction with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography on silica gel to obtain the methyl ester of A-33853.

-

Step 2: Saponification to Yield this compound (31)

-

Dissolve the methyl ester intermediate (1.0 eq) in a mixture of THF and water.

-

Add an excess of lithium hydroxide (3.0 eq) and stir the mixture at room temperature for 6 hours.

-

Acidify the reaction mixture to pH 3-4 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.

Protocol 2: In Vitro Antiprotozoal Activity Assay

This protocol details the procedure for determining the 50% inhibitory concentration (IC50) of the synthesized compounds against various parasites.

-

Parasite Culture:

-

Culture Leishmania donovani promastigotes, Trypanosoma brucei rhodesiense bloodstream forms, Trypanosoma cruzi amastigotes, and Plasmodium falciparum intraerythrocytic forms under appropriate standard conditions.

-

-

Drug Susceptibility Assay:

-

Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

-

Add the parasite cultures to the wells containing the compounds at a predetermined density.

-

Include a positive control (a known antiprotozoal drug, e.g., miltefosine) and a negative control (no drug).

-

Incubate the plates under conditions suitable for each parasite for 72 hours.

-

-

Determination of IC50:

-

After incubation, assess parasite viability using a suitable method (e.g., resazurin-based assay for fluorescence).

-

Measure the fluorescence or absorbance using a plate reader.

-

Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

-

Protocol 3: Cytotoxicity Assay

This protocol describes the method for assessing the cytotoxicity of the compounds against a mammalian cell line.

-

Cell Culture:

-

Culture L6 rat skeletal myoblast cells in appropriate medium supplemented with fetal bovine serum and antibiotics.

-

-

Cytotoxicity Assay:

-

Seed the L6 cells into a 96-well plate and allow them to attach overnight.

-

Add serial dilutions of the test compounds to the wells.

-

Incubate the plate for 72 hours.

-

-

Determination of IC50:

-

Assess cell viability using a resazurin-based assay.

-

Measure the fluorescence and calculate the IC50 values as described in Protocol 2.

-

Visualizations

The following diagrams illustrate the total synthesis of this compound and the general workflow for its biological evaluation.

Caption: Total Synthesis of this compound.

Caption: Biological Evaluation Workflow.

References